1-((3-Benzylpyrrolidin-2-yl)methyl)piperidine
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Overview
Description
1-((3-Benzylpyrrolidin-2-yl)methyl)piperidine is a compound that features both a piperidine and a pyrrolidine ring. These heterocyclic structures are significant in medicinal chemistry due to their presence in many pharmacologically active compounds. The piperidine ring is a six-membered ring containing one nitrogen atom, while the pyrrolidine ring is a five-membered ring also containing one nitrogen atom. The benzyl group attached to the pyrrolidine ring further enhances the compound’s chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-Benzylpyrrolidin-2-yl)methyl)piperidine typically involves the formation of the pyrrolidine and piperidine rings followed by their coupling. One common method is the reductive amination of a suitable ketone with a primary amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction conditions often include solvents like methanol or ethanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of catalysts such as rhodium or nickel complexes can also be employed to improve the reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
1-((3-Benzylpyrrolidin-2-yl)methyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon to reduce any double bonds or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: N-oxides.
Reduction: Reduced amines.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
1-((3-Benzylpyrrolidin-2-yl)methyl)piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-((3-Benzylpyrrolidin-2-yl)methyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in pain and inflammation pathways, thereby exerting analgesic and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A five-membered ring with one nitrogen atom, used in the synthesis of various pharmaceuticals.
Piperidine: A six-membered ring with one nitrogen atom, widely used in medicinal chemistry.
Benzylpiperidine: Similar structure but lacks the pyrrolidine ring, used in the synthesis of psychoactive drugs.
Uniqueness
1-((3-Benzylpyrrolidin-2-yl)methyl)piperidine is unique due to the presence of both piperidine and pyrrolidine rings, which can confer distinct chemical and biological properties. The benzyl group further enhances its potential interactions with biological targets, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C17H26N2 |
---|---|
Molecular Weight |
258.4 g/mol |
IUPAC Name |
1-[(3-benzylpyrrolidin-2-yl)methyl]piperidine |
InChI |
InChI=1S/C17H26N2/c1-3-7-15(8-4-1)13-16-9-10-18-17(16)14-19-11-5-2-6-12-19/h1,3-4,7-8,16-18H,2,5-6,9-14H2 |
InChI Key |
DANSRUVTWYEJOA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2C(CCN2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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